molecular formula C18H9BrCl4O3 B15160753 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol CAS No. 835602-09-0

2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol

Cat. No.: B15160753
CAS No.: 835602-09-0
M. Wt: 495.0 g/mol
InChI Key: XNHFNCWAWBTKMK-UHFFFAOYSA-N
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Description

2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol is a complex organic compound characterized by multiple halogen substitutions on a phenolic structure

Preparation Methods

The synthesis of 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol typically involves multiple steps, starting with the halogenation of phenolic compounds. One common method involves the bromination and chlorination of phenol derivatives under controlled conditions. Industrial production methods may involve the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bromine, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

CAS No.

835602-09-0

Molecular Formula

C18H9BrCl4O3

Molecular Weight

495.0 g/mol

IUPAC Name

2-[4-bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol

InChI

InChI=1S/C18H9BrCl4O3/c19-11-7-17(25-15-3-1-9(20)5-13(15)23)18(8-12(11)22)26-16-4-2-10(21)6-14(16)24/h1-8,24H

InChI Key

XNHFNCWAWBTKMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)OC2=CC(=C(C=C2OC3=C(C=C(C=C3)Cl)Cl)Br)Cl

Origin of Product

United States

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